![molecular formula C25H29N3O2 B2395057 1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-08-4](/img/structure/B2395057.png)
1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
Scientific Research Applications
- Thermal Decomposition Analysis : Researchers systematically analyzed the thermal decomposition peculiarities of 1-allyl-3-methylimidazole nitrate IL using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimeter (ARC). They derived relevant thermodynamic parameters and thermal decomposition models .
Functionalized Benzimidazole Derivatives
The compound’s structure contains a benzimidazole moiety, which is a versatile scaffold in drug discovery. Researchers have explored its cyclization into functionalized imidazo[1,2-a]benzimidazole derivatives . These derivatives may have potential pharmacological applications .
Androgen Receptor Modulators (SARMs)
In the realm of drug development, 1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one derivatives have been investigated as selective androgen receptor modulators (SARMs) . These compounds aim to modify the pharmacokinetic profile and exhibit selective binding to androgen receptors .
properties
IUPAC Name |
4-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-14-27-18-20(17-24(27)29)25-26-21-11-5-6-12-22(21)28(25)15-8-9-16-30-23-13-7-4-10-19(23)2/h3-7,10-13,20H,1,8-9,14-18H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQLPMJPPAYDHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
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